molecular formula C11H18N4O B1464592 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 1249896-52-3

1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No. B1464592
CAS RN: 1249896-52-3
M. Wt: 222.29 g/mol
InChI Key: XHIKIWZGDNGERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with the formula C11H18N4O and a molecular weight of 222.29 . It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, an aminomethyl group, a pyrazole ring, and a ketone group . The piperidine ring is a six-membered ring with one nitrogen atom, and the pyrazole ring is a five-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Pharmacology and Drug Development

This compound exhibits potential as a small molecule in experimental pharmacology. It’s structurally related to compounds that interact with Serine/threonine-protein kinase Chk1 , which is crucial in DNA damage response and cell cycle control. Its analogs are being explored for their therapeutic potential in treating cancer, as Chk1 inhibitors can sensitize tumor cells to DNA-damaging agents.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological targets in a manner similar to other compounds containing piperidine and pyrazole rings .

properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-7-10-3-1-5-14(8-10)11(16)9-15-6-2-4-13-15/h2,4,6,10H,1,3,5,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIKIWZGDNGERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one
Reactant of Route 6
1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one

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